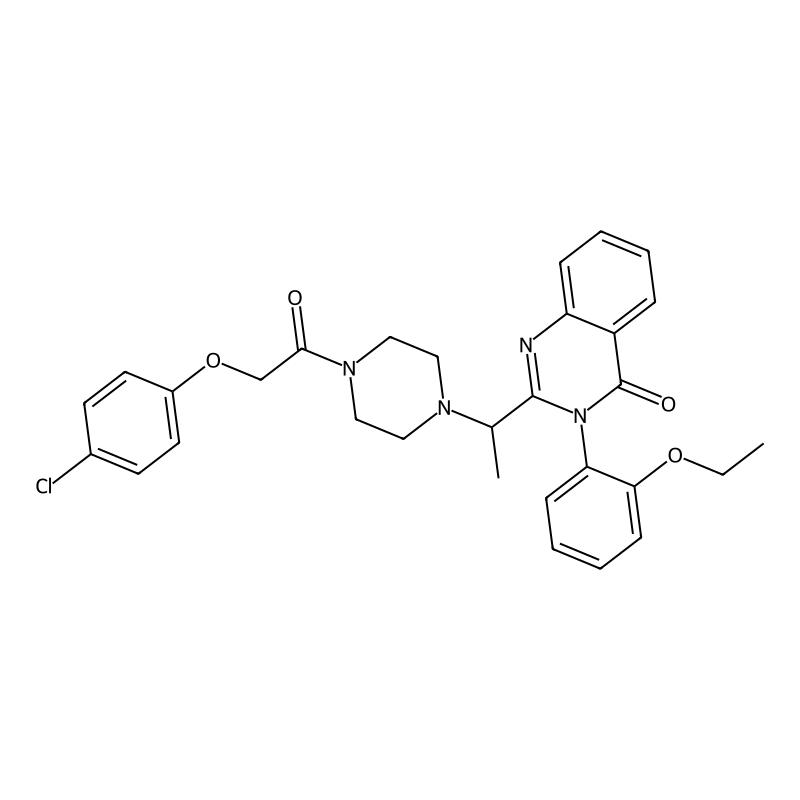

Erastin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Erastin (CAS 571203-78-6) is a highly potent, small-molecule inhibitor of the cystine-glutamate antiporter (system Xc-), serving as the foundational benchmark for inducing ferroptosis in vitro. By blocking cystine import, Erastin triggers intracellular glutathione (GSH) depletion, leading to iron-dependent lipid peroxidation and non-apoptotic cell death [1]. In procurement and assay design, Erastin is prioritized as the definitive reference standard for validating system Xc- activity, screening ferroptosis inhibitors, and mapping upstream amino acid metabolism pathways in oncology and neurodegeneration models [1].

Substituting Erastin with older system Xc- inhibitors (like sulfasalazine) or multi-kinase inhibitors (like sorafenib) introduces severe assay confounding. Sulfasalazine requires millimolar concentrations to achieve comparable cystine transport blockade, risking widespread off-target toxicity and poor solubility in culture media [1]. Sorafenib, while capable of inducing ferroptosis, possesses a narrow concentration window for specific ferroptotic death before triggering parallel, iron-independent lethal mechanisms due to its primary kinase-inhibitory activity [1]. Furthermore, substituting Erastin with downstream ferroptosis inducers (like RSL3) bypasses the GSH synthesis pathway entirely, rendering them unsuitable for assays targeting amino acid transport or glutathione metabolism[2].

References

- [1] Dixon et al., 'Pharmacological inhibition of cystine-glutamate exchange induces endoplasmic reticulum stress and ferroptosis', eLife 2014.

- [2] Kadi et al., 'Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells', MDPI Int. J. Mol. Sci. 2025.

Superior System Xc- Inhibition Potency Eliminates High-Dose Artifacts

Erastin demonstrates a ~2500-fold higher potency in inhibiting system Xc- function compared to the classical inhibitor sulfasalazine (SAS). In HT-1080 fibrosarcoma cells, Erastin achieves an IC50 of 0.20 µM for system Xc- inhibition (measured via glutamate release), whereas SAS requires an IC50 of 450 µM [1]. This massive potency differential allows Erastin to fully abolish Na+-independent cystine uptake at just 5 µM, a level where SAS is completely ineffective, thereby preventing the off-target toxicity and solvent issues associated with high-dose SAS treatment [1].

| Evidence Dimension | System Xc- inhibition (IC50 in HT-1080 cells) |

| Target Compound Data | Erastin IC50 = 0.20 µM |

| Comparator Or Baseline | Sulfasalazine (SAS) IC50 = 450 µM |

| Quantified Difference | ~2500-fold higher potency for Erastin |

| Conditions | HT-1080 cells, glutamate release assay |

Procurement of Erastin ensures clean, low-micromolar target engagement, avoiding the confounding cellular stress and solvent artifacts required when dosing SAS at millimolar levels.

Broad Ferroptotic Specificity Window vs. Multi-Kinase Inhibitors

While the clinical kinase inhibitor sorafenib also blocks system Xc-, it exhibits a highly restricted concentration window for pure ferroptosis. In HT-1080 cells, sorafenib induces Ferrostatin-1-suppressible ferroptosis only between its EC50 of 18 µM and 43 µM; at higher concentrations, it triggers Fer-1-insensitive non-ferroptotic cell death [1]. In contrast, Erastin maintains a specific, Fer-1-suppressible ferroptotic mechanism across its effective dosing range without triggering parallel kinase-mediated lethal pathways [1].

| Evidence Dimension | Window of specific ferroptosis induction (Fer-1 suppressible) |

| Target Compound Data | Erastin maintains specific ferroptosis across effective doses without parallel death mechanisms |

| Comparator Or Baseline | Sorafenib triggers non-ferroptotic death at >43 µM |

| Quantified Difference | Sorafenib restricted to a narrow 18-43 µM specific window; Erastin is broadly specific |

| Conditions | HT-1080 cells with and without Ferrostatin-1 rescue |

Erastin provides a clean, single-mechanism phenotypic readout for ferroptosis assays, whereas sorafenib introduces confounding off-target kinase-mediated cell death.

Upstream Glutathione Depletion vs. Downstream GPX4 Inhibition

Erastin and RSL3 are both potent ferroptosis inducers, but they target distinct nodes, making them non-interchangeable for metabolic assays. Erastin acts upstream by inhibiting system Xc- (SLC7A11/SLC3A2), directly blocking extracellular cystine influx and subsequently depleting intracellular glutathione (GSH) [1]. RSL3, conversely, directly inhibits GPX4 downstream without affecting cystine transport or initial GSH levels [1]. Consequently, Erastin is strictly required for assays evaluating amino acid antiporter activity, GSH synthesis kinetics, and upstream metabolic vulnerabilities.

| Evidence Dimension | Mechanism of action and GSH depletion |

| Target Compound Data | Erastin blocks cystine import and depletes GSH |

| Comparator Or Baseline | RSL3 inhibits GPX4 directly (no direct GSH depletion) |

| Quantified Difference | Distinct target nodes (Upstream System Xc- vs Downstream GPX4) |

| Conditions | Cellular ferroptosis pathway mapping |

Buyers must select Erastin when the research objective is to screen for modulators of amino acid metabolism or system Xc- expression, where RSL3 would yield false negatives.

Established In Vitro Benchmark vs. In Vivo Analogs

Imidazole ketone erastin (IKE) was developed to overcome Erastin's poor in vivo metabolic stability and modest water solubility (Erastin solubility ~0.086 mM) [1]. However, Erastin remains the universally established benchmark for in vitro cell culture assays. Because the vast majority of foundational ferroptosis literature and high-throughput screening protocols are calibrated against Erastin's specific kinetics and potency, substituting IKE in standard in vitro panels requires extensive re-validation of baseline viability and ROS accumulation metrics [1].

| Evidence Dimension | Assay standardization and historical validation |

| Target Compound Data | Erastin is the universally validated in vitro standard |

| Comparator Or Baseline | IKE (optimized for in vivo half-life and solubility) |

| Quantified Difference | Erastin avoids the cost and time of re-calibrating established in vitro assay baselines |

| Conditions | Standard in vitro cell culture screening |

For laboratory buyers designing in vitro high-throughput screens or replicating established literature, Erastin provides immediate protocol compatibility and historical comparability that newer analogs lack.

High-Throughput Screening of Ferroptosis Inhibitors

Due to its clean, high-potency inhibition of system Xc-, Erastin is the ideal positive control for screening libraries to identify novel ferroptosis suppressors (e.g., radical-trapping antioxidants or iron chelators) without kinase-inhibitor confounding [1].

Amino Acid Metabolism and Transporter Assays

Erastin is strictly required over RSL3 for mapping upstream metabolic vulnerabilities, specifically quantifying cystine dependency, glutamate release, and glutathione synthesis kinetics in tumor models [2].

SLC7A11/System Xc- Biomarker Validation

Because Erastin specifically targets the SLC7A11 subunit, it is the premier chemical probe for validating SLC7A11 expression levels as a predictive biomarker for ferroptosis sensitivity in patient-derived in vitro models [1].

Chemosensitization and Multi-Drug Resistance Reversal Studies

Erastin is utilized to study the circumvention of ABC transporter-mediated efflux (e.g., P-gp and BCRP), as it effectively enhances the uptake and cytotoxicity of traditional chemotherapeutics like Adriamycin in resistant cell lines [2].

References

- [1] Dixon et al., 'Pharmacological inhibition of cystine-glutamate exchange induces endoplasmic reticulum stress and ferroptosis', eLife 2014.

- [2] Kadi et al., 'Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells', MDPI Int. J. Mol. Sci. 2025.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Yamaguchi H, Hsu JL, Chen CT, Wang YN, Hsu MC, Chang SS, Du Y, Ko HW, Herbst R, Hung MC. Caspase-independent cell death is involved in the negative effect of EGF receptor inhibitors on cisplatin in non-small cell lung cancer cells. Clin Cancer Res. 2013 Feb 15;19(4):845-54. doi: 10.1158/1078-0432.CCR-12-2621. Epub 2013 Jan 23. PubMed PMID: 23344263; PubMed Central PMCID: PMC3703145.

3: Dixon SJ, Lemberg KM, Lamprecht MR, Skouta R, Zaitsev EM, Gleason CE, Patel DN, Bauer AJ, Cantley AM, Yang WS, Morrison B 3rd, Stockwell BR. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012 May 25;149(5):1060-72. doi: 10.1016/j.cell.2012.03.042. PubMed PMID: 22632970; PubMed Central PMCID: PMC3367386.

4: Bauer AJ, Gieschler S, Lemberg KM, McDermott AE, Stockwell BR. Functional model of metabolite gating by human voltage-dependent anion channel 2. Biochemistry. 2011 May 3;50(17):3408-10. doi: 10.1021/bi2003247. Epub 2011 Apr 6. PubMed PMID: 21425834; PubMed Central PMCID: PMC3082971.

5: Simamura E, Shimada H, Hatta T, Hirai K. Mitochondrial voltage-dependent anion channels (VDACs) as novel pharmacological targets for anti-cancer agents. J Bioenerg Biomembr. 2008 Jun;40(3):213-7. doi: 10.1007/s10863-008-9158-6. Review. PubMed PMID: 18704666.

6: Yang WS, Stockwell BR. Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-harboring cancer cells. Chem Biol. 2008 Mar;15(3):234-45. doi: 10.1016/j.chembiol.2008.02.010. PubMed PMID: 18355723; PubMed Central PMCID: PMC2683762.

7: Yagoda N, von Rechenberg M, Zaganjor E, Bauer AJ, Yang WS, Fridman DJ, Wolpaw AJ, Smukste I, Peltier JM, Boniface JJ, Smith R, Lessnick SL, Sahasrabudhe S, Stockwell BR. RAS-RAF-MEK-dependent oxidative cell death involving voltage-dependent anion channels. Nature. 2007 Jun 14;447(7146):864-8. PubMed PMID: 17568748; PubMed Central PMCID: PMC3047570.

8: Gangadhar NM, Stockwell BR. Chemical genetic approaches to probing cell death. Curr Opin Chem Biol. 2007 Feb;11(1):83-7. Epub 2006 Dec 14. Review. PubMed PMID: 17174591; PubMed Central PMCID: PMC3057070.

9: Dolma S, Lessnick SL, Hahn WC, Stockwell BR. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. Cancer Cell. 2003 Mar;3(3):285-96. PubMed PMID: 12676586.

Explore Compound Types